molecular formula C18H13F3N4O B2930348 N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide CAS No. 477710-90-0

N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide

Cat. No.: B2930348
CAS No.: 477710-90-0
M. Wt: 358.324
InChI Key: VTSPPJLOCLSCNX-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring, a phenyl group, and a trifluoromethyl-substituted benzenecarbohydrazide moiety, making it a molecule of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide typically involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 4-(trifluoromethyl)benzenecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its derivatives have been studied for their anti-inflammatory, anticancer, and antiviral properties, making it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits bacterial cell wall synthesis and disrupts membrane integrity, leading to cell death. The exact molecular pathways may involve the inhibition of key enzymes and the disruption of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-chlorobenzenecarbohydrazide
  • N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenecarbohydrazide
  • N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-methoxybenzenecarbohydrazide

Uniqueness

Compared to similar compounds, N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide is unique due to the presence of the trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological applications. Additionally, the trifluoromethyl group can influence the compound’s electronic properties, leading to distinct reactivity patterns .

Properties

IUPAC Name

N-[(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O/c19-18(20,21)15-8-6-13(7-9-15)17(26)25-23-11-14-10-22-24-16(14)12-4-2-1-3-5-12/h1-11H,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSPPJLOCLSCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.